molecular formula C14H14FNO3S B6375253 5-(3-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol, 95% CAS No. 1261972-69-3

5-(3-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol, 95%

Cat. No.: B6375253
CAS No.: 1261972-69-3
M. Wt: 295.33 g/mol
InChI Key: OLWJHPQZDSZAGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol, 95% (5-DF-95%) is a small molecule compound that has been used in various scientific research applications. It has been studied for its ability to interact with several proteins, enzymes, and other molecules in the body, and has been found to have a wide range of effects.

Scientific Research Applications

5-DF-95% has been studied for its potential applications in several areas of scientific research. It has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), and has been shown to have anti-inflammatory effects. It has also been used as a probe for the binding of proteins to DNA, and as an inhibitor of the enzyme acetylcholinesterase (AChE). Additionally, 5-DF-95% has been studied for its potential use in the treatment of cancer.

Mechanism of Action

The exact mechanism of action of 5-DF-95% is still not fully understood. However, it is believed that the compound acts by binding to the active sites of various enzymes and proteins, including COX-2 and AChE. This binding is thought to inhibit the activity of the enzymes and proteins, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DF-95% have been studied in several studies. The compound has been found to inhibit the activity of COX-2, leading to anti-inflammatory effects. It has also been found to inhibit the activity of AChE, leading to increased levels of acetylcholine in the brain. Additionally, 5-DF-95% has been found to have anti-cancer effects, although the exact mechanism of action is still not fully understood.

Advantages and Limitations for Lab Experiments

The use of 5-DF-95% in laboratory experiments has several advantages. The compound is relatively inexpensive and easy to synthesize, making it ideal for use in research. Additionally, the compound is relatively stable and can be stored for long periods of time without significant degradation. However, there are also some limitations to the use of 5-DF-95% in laboratory experiments. The compound has a low solubility in water, making it difficult to use in aqueous solutions. Additionally, the compound has been found to be toxic in high doses, so care must be taken when using it in laboratory experiments.

Future Directions

There are several potential future directions for the use of 5-DF-95%. The compound could be further studied for its potential applications in the treatment of cancer and other diseases. Additionally, it could be studied for its potential use as an inhibitor of other enzymes and proteins, or as a probe for the binding of other molecules. Finally, the compound could be further studied for its potential use in other areas of scientific research, such as drug delivery and gene therapy.

Synthesis Methods

The synthesis of 5-DF-95% has been reported in several studies. It has been synthesized through a two-step procedure. The first step involves the reaction of a fluorophenol with a sulfamoyl chloride, followed by a second step in which the reaction product is treated with dimethylsulfoxide. The resulting product is a 95% pure 5-DF-95%.

Properties

IUPAC Name

3-(3-fluoro-5-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3S/c1-16(2)20(18,19)14-5-3-4-10(8-14)11-6-12(15)9-13(17)7-11/h3-9,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWJHPQZDSZAGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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